molecular formula C3H4O2S B2397833 Methanesulfonylethyne CAS No. 20526-31-2

Methanesulfonylethyne

Cat. No.: B2397833
CAS No.: 20526-31-2
M. Wt: 104.12
InChI Key: IZWZWYRYNFFHPP-UHFFFAOYSA-N
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Description

Methanesulfonylethyne is a specialized chemical reagent of interest in advanced synthetic organic chemistry. Compounds containing both a sulfonyl group and an alkyne functionality, like this compound, are typically employed as building blocks for the construction of more complex molecular architectures. The reactivity of this compound is anticipated to be dominated by its two key functional groups: the electron-withdrawing methanesulfonyl group and the highly reactive terminal alkyne. The primary research value of this compound lies in its potential application in cycloaddition reactions, such as click chemistry, and as a key intermediate in the synthesis of heterocyclic compounds or functionalized polymers. Please consult the scientific literature for specific, validated research applications. This product is intended for research purposes only and is not classified or sold for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfonylethyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2S/c1-3-6(2,4)5/h1H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWZWYRYNFFHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methanesulfonylethyne

Classical Approaches to Methanesulfonylethyne Synthesis

Traditional methods for synthesizing acetylenic sulfones, including this compound, predominantly rely on elimination reactions. These strategies involve the removal of two substituents from adjacent carbon atoms of a saturated precursor to form the alkyne.

Elaboration of Elimination Reactions for Acetylenic Sulfone Formation

The formation of the acetylenic bond in sulfones is typically achieved through a β-elimination mechanism. This process involves the removal of a hydrogen atom and a leaving group from an α,β-disubstituted ethyl sulfone precursor. The sulfonyl group's strong electron-withdrawing nature facilitates the deprotonation at the α-carbon, initiating the elimination cascade.

A common precursor for such eliminations is a β-halo vinyl sulfone, which can be synthesized by the addition of a sulfonyl chloride to an alkene followed by dehydrohalogenation. A subsequent elimination of a second equivalent of hydrogen halide yields the desired acetylenic sulfone. Another pathway involves the elimination of sulfinic acid from a bis(sulfone) adduct. Reductive elimination processes have also been employed, where sulfones with a suitable leaving group in the β-position can be converted to alkynes under reductive conditions wikipedia.org. The choice of substrate and reaction conditions is critical to favor the formation of the alkyne over potential side products like allenes.

Base-Mediated Synthetic Pathways to this compound

The elimination reactions that form acetylenic sulfones are almost invariably promoted by a base. The function of the base is to abstract a proton from the carbon alpha to the sulfonyl group, generating a carbanion. This intermediate then expels a leaving group from the beta position to form the triple bond.

A variety of bases have been successfully employed, with the choice depending on the specific substrate and the nature of the leaving group. Common bases and their applications are detailed below.

BasePrecursor TypeConditionsOutcome
Triethylamine (B128534) β-Chloroethyl sulfone precursorsAnhydrous acetonitrile, low temperature (-40°C to -30°C)Formation of the corresponding acetylenic sulfone via dehydrochlorination. prepchem.com
n-Butyllithium (n-BuLi) Allylic sulfonesTetrahydrofuran (THF), low temperature (-78°C)Generation of an α-sulfonyl anion for subsequent reactions or eliminations. nih.gov
Potassium tert-butoxide (KOtBu) Benzylic amines and nitriles (for imidazole (B134444) synthesis, an analogous C-N coupling)Toluene, 130°CPromotes deaminative coupling, demonstrating its strength in facilitating elimination-type reactions. elsevierpure.com

The strength of the base is a key parameter. Strong bases like n-butyllithium are effective for deprotonating less acidic precursors, while weaker bases like triethylamine are often sufficient for substrates with good leaving groups and more acidic α-protons prepchem.comnih.gov.

Emerging and Sustainable Synthetic Protocols for this compound

Recent research has focused on developing more environmentally benign and efficient methods for synthesis. These include electrochemical approaches and advanced catalytic systems that offer improvements in selectivity and reaction conditions.

Electrochemical Synthesis of this compound and its Derivatives

Electrochemical methods represent a frontier in sustainable synthesis, often avoiding harsh reagents and reaction conditions. While the direct electrochemical synthesis of this compound is not yet widely established, the electrochemical synthesis of its key precursor, methanesulfonic acid, from methane (B114726) has been achieved. nih.govnih.govresearchgate.net This process represents a significant advancement in C-H activation and sulfonation.

The reaction is typically carried out in an electrochemical reactor using a boron-doped diamond (BDD) anode in an electrolyte like oleum. nih.govnih.gov The BDD anode facilitates the in-situ formation of a potent initiating species from the electrolyte, which then activates methane to initiate the sulfonation cycle. nih.govnih.gov This method bypasses the need for external peroxide initiators that are common in traditional methane sulfonation. nih.govnih.gov

Key parameters influencing the electrochemical synthesis of methanesulfonic acid are summarized in the table below.

ParameterConditionsYield/SelectivityReference
Anode Material Boron-Doped Diamond (BDD)Enables high potentials for initiator formation nih.govresearchgate.net
Reactants Methane, OleumDirect conversion without external initiators nih.gov
Temperature 70 °COptimal for reaction kinetics nih.gov
Pressure 90 bar (Methane)Enhances methane solubility and reaction rate nih.gov
Current Density 6.25-12.5 mA cm⁻²Controls the rate of initiator generation nih.gov
Highest Reported Yield ~62%97% selectivity after 22 hours nih.gov

This electrochemical approach provides a sustainable pathway to methanesulfonic acid, a foundational building block that can be converted to methanesulfonyl chloride and subsequently used in the classical elimination sequences to furnish this compound.

Catalytic Strategies in this compound Construction

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and sustainability of organic transformations. In the context of this compound synthesis, catalytic strategies can be applied to improve the efficiency of the key bond-forming and elimination steps. While palladium catalysis is often associated with desulfonylation reactions, other transition metal catalysts can be envisioned to promote the formation of the sulfone-alkyne linkage wikipedia.org.

Nanocatalysis, the use of catalytic materials in the nanometer size range, provides significant advantages due to high surface-area-to-volume ratios and unique electronic properties. Magnetically recoverable nanoparticulate catalysts, for instance, have demonstrated high efficiency in various organic reactions, including cross-coupling, which is fundamental to building complex molecular frameworks. While specific applications of nanocatalysts for the direct synthesis of this compound are still an emerging area, their potential is clear. Nanocatalysts could be designed to facilitate the crucial C-S bond formation or to enhance the selectivity of the elimination reactions, potentially allowing for milder reaction conditions and easier catalyst separation and recycling.

Stereochemical Control in this compound Synthesis

Achieving control over the stereochemistry in the synthesis of this compound and its derivatives is crucial when these compounds are used as intermediates for chiral molecules, which are common in pharmaceuticals and agrochemicals. While this compound itself is not chiral, reactions involving this building block can generate new stereocenters. Therefore, the principles of stereochemical control are highly relevant.

One established strategy for inducing chirality is the use of chiral auxiliaries . These are optically active molecules that are temporarily incorporated into the synthetic route to direct the formation of a specific stereoisomer. After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. In the context of sulfone synthesis, sulfur-based chiral auxiliaries derived from amino acids have demonstrated considerable utility in various asymmetric transformations.

Another powerful approach is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For the synthesis of chiral sulfones, several catalytic asymmetric methods have been developed. These include transition-metal-catalyzed reactions, such as those employing palladium, which have been successful in the synthesis of sulfone-bearing quaternary carbon stereocenters with excellent regio- and enantioselectivity. Furthermore, organocatalysis, which uses small organic molecules as catalysts, has emerged as a valuable tool for the enantioselective synthesis of chiral sulfones. For instance, chiral secondary amine catalysts have been used in the stereoselective construction of γ-substituted vinyl sulfones. While direct catalytic asymmetric syntheses of this compound are not extensively reported, the principles established for other chiral sulfones could potentially be adapted.

The development of stereoselective methods for sulfonyl compounds is an active area of research, with techniques like kinetic resolution and desymmetrization also playing a role in accessing enantiomerically pure sulfones.

Atom-Economical and Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. A key metric in green chemistry is atom economy , which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. orgsyn.org A higher atom economy signifies a more sustainable process with less waste generation. orgsyn.org

A common and direct method for the synthesis of sulfones is the oxidation of the corresponding sulfide . In the case of this compound, this would involve the oxidation of methyl ethynyl (B1212043) sulfide. To align with green chemistry principles, the choice of oxidizing agent is critical. Traditional oxidizing agents can be hazardous and produce significant waste. A greener alternative is hydrogen peroxide (H₂O₂) , which is considered an environmentally benign oxidant as its only byproduct is water. rsc.orgorganic-chemistry.org The use of 30% aqueous H₂O₂ has been shown to be highly atom-economic for the oxidation of various sulfides to sulfones, often without the need for a catalyst or organic solvent. rsc.orgresearchgate.net

Catalytic oxidation methods further enhance the green credentials of sulfone synthesis. Various catalytic systems, including those based on transition metals, have been developed to facilitate the oxidation of sulfides with high efficiency and selectivity. nih.gov The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled, minimizing waste and cost. organic-chemistry.org

Another synthetic route to ethynyl sulfones involves the reaction of a sulfonyl chloride with an acetylene (B1199291) derivative. For instance, a simplified preparation of ethynyl p-tolyl sulfone, an analog of this compound, involves the reaction of p-toluenesulfonyl chloride with bis(trimethylsilyl)acetylene, followed by desilylation. While effective, the atom economy of such reactions should be carefully evaluated, as they can generate stoichiometric byproducts.

Below is a table summarizing some green chemistry metrics that are relevant to the synthesis of this compound:

MetricDescriptionRelevance to this compound Synthesis
Atom Economy The measure of the amount of starting materials that become incorporated into the final product. orgsyn.orgA high atom economy is desirable, favoring addition reactions over substitutions or eliminations.
E-Factor The mass ratio of waste to desired product.A lower E-factor indicates a greener process.
Reaction Mass Efficiency (RME) The percentage of the mass of the reactants that ends up in the product. nih.govProvides a more comprehensive measure of efficiency than yield alone.
Process Mass Intensity (PMI) The total mass used in a process divided by the mass of the product.A holistic metric that includes all materials used, including solvents and reagents for workup.

By considering these principles and metrics, the chemical industry can strive to develop more sustainable and environmentally responsible methods for the production of valuable compounds like this compound.

Reactivity and Mechanistic Investigations of Methanesulfonylethyne

Reactivity Profiling of the Alkyne Moiety in Methanesulfonylethyne

The triple bond in this compound is the primary site of its chemical reactivity. The strong electron-withdrawing nature of the adjacent sulfonyl group polarizes the alkyne, making the terminal carbon atom electron-deficient and thus a prime target for nucleophiles.

Nucleophilic Additions to this compound

The electron-poor nature of the alkyne in this compound makes it an excellent Michael acceptor, readily undergoing nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on the β-carbon of the alkyne, which leads to a vinyl anion intermediate that is stabilized by the adjacent sulfonyl group. This intermediate is then typically protonated to yield the final addition product. masterorganicchemistry.comyoutube.com The reaction is generally trans-stereoselective, with the nucleophile and the hydrogen atom adding to opposite sides of the original triple bond.

A wide array of nucleophiles can participate in this reaction, including amines, thiols, and stabilized carbanions. For instance, the reaction with amines leads to the formation of enamines, while thiols yield vinyl sulfones with a thioether moiety. These reactions are foundational for synthesizing more complex, functionalized vinyl sulfones.

Table 1: Examples of Nucleophilic Additions to Ethynyl (B1212043) Sulfones This table presents representative examples of nucleophilic additions to ethynyl sulfones, which serve as close analogs for the reactivity of this compound.

Ethynyl Sulfone ReactantNucleophileConditionsProduct TypeRef.
Ethynyl p-tolyl sulfoneSecondary Amine (e.g., Morpholine)Solvent (e.g., EtOH), RT(E)-β-Aminovinyl sulfone sigmaaldrich.com
Ethynyl p-tolyl sulfoneThiophenolBase (e.g., Et3N), CH2Cl2(E)-β-(Phenylthio)vinyl sulfone sigmaaldrich.com
Phenyl 2-(trimethylsilyl)ethynyl sulfoneMalonate Esters (Carbanion)Base (e.g., NaH), THFMichael Adduct acs.org
This compound (inferred)HydrazineSolvent, HeatPyrazoles (via addition-cyclization) nih.gov

Electrophilic Activations and Subsequent Transformations of this compound

While the electron-deficient alkyne is inherently resistant to classic electrophilic addition, it participates in a range of transformations initiated by electrophilic species, particularly within metal-catalyzed reaction cycles. In these processes, the alkyne does not react as a nucleophile but rather coordinates to a metal center, which then facilitates its transformation.

For example, palladium-catalyzed halosulfonylation of alkynes involves the addition of a sulfonyl group and a halide across the triple bond. acs.org Another significant transformation is the Pd/Cu-catalyzed silylcarbonylation, where an acyl-palladium intermediate adds across the alkyne. acs.org The regioselectivity of such additions is influenced by the electronic nature of the substituents on the alkyne. For substrates like this compound, the powerful electron-withdrawing sulfonyl group directs the regiochemical outcome of the addition. acs.org

Furthermore, the methyl sulfonyl radical, which can be generated from dimethyl sulfoxide (B87167) (DMSO), reacts with alkynes like this compound to form (E)-vinyl methyl sulfones. ntu.edu.sg This radical process involves the attack of the sulfonyl radical on the alkyne to form a vinyl radical intermediate, which then abstracts a hydrogen atom to yield the final product. ntu.edu.sg

Cycloaddition Reactions Involving this compound (e.g., Diels-Alder, 1,3-Dipolar)

The electron-deficient character of this compound makes it a highly reactive and valuable partner in cycloaddition reactions.

Diels-Alder Reactions: In the Diels-Alder reaction, a [4+2] cycloaddition, this compound serves as an excellent dienophile. masterorganicchemistry.comlibretexts.org Its reactivity is enhanced by the electron-withdrawing methanesulfonyl group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. libretexts.org These reactions are a powerful tool for constructing six-membered rings containing a sulfonyl-activated double bond, which can be further functionalized. The reaction is typically concerted and stereospecific. youtube.com For instance, the reaction of an ethynyl sulfone with cyclopentadiene (B3395910) would yield a bicyclic adduct. The presence of an electron-withdrawing group on the dienophile, such as a cyano or sulfonyl group, is often essential for the reaction to proceed efficiently. mdpi.com

1,3-Dipolar Cycloadditions: this compound is also a potent dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. wikipedia.orgorganic-chemistry.org This class of reactions is one of the most effective methods for synthesizing five-membered heterocyclic rings. nih.gov The reaction proceeds via a concerted mechanism involving the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the alkyne. organic-chemistry.org Common 1,3-dipoles that react readily with activated alkynes include:

Azides: Leading to the formation of 1,2,3-triazoles. The copper-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry". youtube.com

Nitrile Oxides: Yielding isoxazoles. youtube.com

Nitrones: Producing isoxazolines.

Diazoalkanes: Forming pyrazoles. wikipedia.org

Table 2: 1,3-Dipolar Cycloaddition Reactions with Activated Alkynes This table illustrates the types of heterocycles formed from the reaction of various 1,3-dipoles with activated alkynes like this compound.

1,3-DipoleDipolarophileProduct (5-Membered Heterocycle)Ref.
Organic Azide (R-N₃)This compound1,2,3-Triazole wikipedia.orgyoutube.com
Nitrile Oxide (R-CNO)This compoundIsoxazole youtube.com
Nitrile Imine (R-CN-NR')This compoundPyrazole youtube.com
Diazoalkane (R₂-CN₂)This compoundPyrazole nih.gov
Cycloimmonium YlideMethyl Propiolate (analog)Fused Pyrrole Derivative nih.gov

Influence of the Methanesulfonyl Group on Alkyne Reactivity

The methanesulfonyl (CH₃SO₂–) group is the primary determinant of the unique reactivity of this compound. Its influence stems from its powerful electronic effects and its ability to stabilize key reaction intermediates.

Electronic Effects and Inductive Perturbations of the Sulfonyl Moiety

The sulfonyl group is one of the strongest electron-withdrawing groups in organic chemistry. This is due to two main factors:

Inductive Effect (-I): The sulfur atom in a sulfonyl group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the sulfur atom being significantly electron-deficient. This positive character strongly withdraws electron density from adjacent atoms through the sigma bond framework.

Resonance Effect (-M/-R): The sulfonyl group can participate in resonance by accepting electron density into vacant d-orbitals on the sulfur atom or, more accurately described by modern theory, through negative hyperconjugation involving σ* orbitals. This delocalization further withdraws electron density from the attached π-system of the alkyne.

The combined effect is a significant decrease in electron density across the alkyne, making the β-carbon highly electrophilic and activating the π-system towards cycloaddition reactions. researchgate.net Studies have shown that the reactivity of organosulfur compounds increases in the order of S < SO < SO₂ precisely because of this escalating electron-withdrawing capacity. researchgate.net

Stabilization of Reaction Intermediates

The methanesulfonyl group plays a crucial role in stabilizing intermediates formed during reactions, thereby lowering activation energies and facilitating transformations.

Anionic Intermediates: In nucleophilic addition reactions, the initial attack of a nucleophile on the β-carbon generates a vinylic carbanion at the α-position. This anion is substantially stabilized by the adjacent sulfonyl group. The stabilization arises from the strong inductive withdrawal of the SO₂ group and delocalization of the negative charge. researchgate.net Early models invoked pπ-dπ overlap with sulfur's d-orbitals, but stabilization through the inductive effect and hyperconjugation is a more current explanation. researchgate.net

Radical Intermediates: In radical reactions, such as the addition of a methyl sulfonyl radical to the alkyne, a vinyl radical intermediate is formed. ntu.edu.sg The sulfonyl group influences the stability and subsequent reactivity of this radical intermediate, directing the stereochemical outcome of the reaction to favor the more stable (E)-isomer after hydrogen atom transfer. ntu.edu.sg

This ability to stabilize both anionic and radical intermediates makes the methanesulfonyl group a powerful activating and directing group in the chemistry of alkynes.

Elucidation of Reaction Mechanisms

The intricate dance of electrons and atoms in chemical transformations involving this compound has been a subject of detailed investigation. Understanding these mechanisms is crucial for the rational design of synthetic methodologies and for expanding the utility of this compound in organic synthesis.

Dissociation-Recombination Pathways in this compound Chemistry

The chemistry of this compound is influenced by pathways involving the formation and subsequent reaction of radical intermediates. While direct studies on the dissociation-recombination of this compound are not extensively documented, insights can be drawn from related sulfur-containing compounds. For instance, the hydroxyl radical-induced oxidation of methanesulfinic acid is known to generate the methanesulfonyl radical (CH₃SO₂•). rsc.org This radical species can undergo various reactions, including disproportionation through recombination and subsequent hydrolysis to form methanesulfonic acid. rsc.org The generation of such radicals suggests that under appropriate conditions, such as pyrolysis or photolysis, the C-S bond or other bonds in this compound could cleave, leading to radical intermediates that can then recombine or react with other species in the medium.

Acetylenic sulfones, in general, are recognized as effective radical acceptors. wikipedia.org They can be attacked by carbon radicals with high anti-Michael selectivity, leading to the formation of enyl radical intermediates. wikipedia.org This reactivity underscores the potential for this compound to participate in radical-mediated processes, where initial dissociation events are followed by recombination or trapping steps. The study of free radical reactions often involves three key stages: initiation, where radicals are formed; propagation, where the radical character is transferred through a series of reactions; and termination, where radicals combine to form stable products. youtube.comyoutube.com

Sigmatropic Rearrangements Associated with this compound Derivatives

Sigmatropic rearrangements, a class of pericyclic reactions involving the migration of a sigma-bond across a π-system, are a prominent feature in the chemistry of organosulfur compounds. wikipedia.org These rearrangements are classified by an order term [i,j], which denotes the number of atoms over which the sigma bond migrates. wikipedia.org

wikipedia.orgacs.org-Sigmatropic Rearrangements: These rearrangements are well-documented for allylic sulfoxides, amine oxides, and selenoxides. wikipedia.org In the context of sulfur chemistry, the rearrangement of allylic sulfonium (B1226848) ylides is a key example. wikipedia.orgresearchgate.netrsc.org This process can lead to the formation of new carbon-carbon bonds with high stereoselectivity. wikipedia.org For instance, the wikipedia.orgacs.org-sigmatropic rearrangement of propargylic sulfonium ylides has been studied, leading to the formation of allenes. researchgate.net While direct examples with this compound derivatives are scarce in the provided literature, the known reactivity of related propargylic and allenic systems suggests that appropriately substituted derivatives of this compound could undergo analogous wikipedia.orgacs.org-sigmatropic shifts. acs.org

wikipedia.orgwikipedia.org-Sigmatropic Rearrangements: These are another important class of sigmatropic shifts, with the Cope and Claisen rearrangements being the most famous examples. wikipedia.org In the realm of organosulfur chemistry, cascade reactions involving an interrupted Pummerer reaction followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement have been developed for the synthesis of biaryl compounds. soton.ac.uknih.gov These reactions demonstrate the utility of sulfoxide-containing fragments in facilitating complex bond reorganizations. The rearrangement of allyl vinyl ethers to γ,δ-unsaturated carbonyls, a classic Claisen rearrangement, highlights the thermodynamic driving forces that can favor such transformations. wikipedia.org Given the electronic nature of the sulfonyl group, it is plausible that derivatives of this compound could be designed to participate in wikipedia.orgwikipedia.org-sigmatropic rearrangements, potentially leading to novel molecular architectures.

Rearrangement TypeGeneral SchemeKey FeaturesPotential Relevance to this compound
wikipedia.orgacs.org-SigmatropicMigration of a substituent from an allylic heteroatom (e.g., S, N, O) to the adjacent carbon.Often proceeds with high stereoselectivity; can be used for ring expansion. wikipedia.orgDerivatives with an allylic sulfoxide or a related functional group could undergo this rearrangement.
wikipedia.orgwikipedia.org-SigmatropicRearrangement of 1,5-diene systems (Cope) or allyl vinyl ethers (Claisen).Thermally allowed and often stereospecific; powerful C-C bond-forming reaction. wikipedia.orgSubstrates incorporating a this compound moiety within a 1,5-diene or similar framework could be subject to this rearrangement.

Mechanistic Probes Using Chemically Induced Dynamic Nuclear Polarization (CIDNP)

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful NMR technique used to study reaction mechanisms that involve radical pairs. wikipedia.org The observation of enhanced absorption or emission signals in the NMR spectrum of reaction products provides direct evidence for the involvement of radical intermediates. wikipedia.orgnih.gov The effect arises from the spin-sorting process that occurs during the evolution of a spin-correlated radical pair. nih.gov

While specific CIDNP studies on this compound were not found in the provided search results, the technique has been successfully applied to investigate photochemical reactions of other organosulfur compounds. For example, photo-CIDNP has been used to study the carbon-sulfur bond cleavage in alkyl disulfides. acs.org Furthermore, the photo-CIDNP effect has been observed in the solid state for complex biological systems like photosynthetic reaction centers, highlighting its versatility. wikipedia.orgnih.gov

Given that this compound can potentially undergo reactions via radical intermediates, as discussed in the context of dissociation-recombination pathways, CIDNP would be an invaluable tool for mechanistic elucidation. A typical photochemical CIDNP experiment involves the excitation of a photosensitizer, which then initiates a radical reaction with the substrate. wikipedia.orgnih.gov By analyzing the polarization patterns of the product signals, detailed information about the structure and reactivity of the transient radical intermediates can be obtained. nih.govcopernicus.org

Role of Catalysis in Directing Reaction Selectivity and Mechanism

Catalysis plays a crucial role in modern organic synthesis by providing alternative, lower-energy reaction pathways, thereby enhancing reaction rates and controlling selectivity. Both metal-based and acid-catalyzed transformations have been explored for sulfonyl-containing compounds.

Metal CatalystReaction TypeExample from LiteraturePotential Application with this compound
Copper (Cu)Sulfonyl azide-alkyne cycloadditionFormation of N-sulfonylketenimines. acs.orgActivation of the alkyne for cycloaddition and subsequent functionalization.
Rhodium (Rh)Cycloaddition with sulfonyl azidesSynthesis of sulfonyltriazoles from cyclic alkynes. nih.govConstruction of heterocyclic systems containing the methanesulfonyl group.
Gold (Au)Alkyne trifunctionalizationCombination of π-acid activation, vinyl-gold addition, and redox catalysis. acs.orgComplex functionalization of the this compound backbone.

Both Brønsted and Lewis acids can act as powerful catalysts in organic reactions by activating electrophiles. youtube.com In the context of alkyne chemistry, Brønsted acids have been shown to promote the electrophilic halogenation of silyl-protected alkynes. ucl.ac.uk Lewis acids, on the other hand, can enhance the rate and regioselectivity of Diels-Alder reactions involving unsaturated sulfones. acs.org For example, the addition of Lewis acids can lower the reaction temperature and improve the regioselectivity of cycloadditions with dienophiles like methyl acrylate. acs.org

Lewis acids have also been utilized to catalyze the [2+2] cycloaddition of ynamides with propargyl silyl (B83357) ethers, leading to the formation of alkylidenecyclobutenones. rsc.org Furthermore, Lewis acids can catalyze the [4+1] cycloaddition of in situ generated o-quinone methides and isocyanides. organic-chemistry.org In the reaction of alkynes with sulfonyl azides, the addition of a Lewis acid like AlCl₃ can suppress the formation of triazoles and significantly increase the yield of addition products. acs.org This demonstrates the ability of Lewis acids to modulate the reaction pathway and favor specific outcomes. The application of Brønsted and Lewis acid catalysis to reactions of this compound holds significant promise for controlling the reactivity of its activated triple bond and directing the formation of desired products.

Advanced Theoretical and Computational Chemistry Studies of Methanesulfonylethyne

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding in Methanesulfonylethyne would be elucidated using a variety of quantum mechanical methods. These computational techniques provide fundamental insights into the molecule's properties and reactivity.

Quantum Mechanical Investigations of this compound (e.g., DFT, Ab Initio Methods)

Quantum mechanical calculations are foundational to understanding the behavior of molecules at an atomic level. For a molecule like this compound, researchers would employ methods such as Density Functional Theory (DFT) and ab initio calculations to determine its geometric and electronic properties.

Density Functional Theory (DFT): This is a widely used method due to its favorable balance of computational cost and accuracy. DFT calculations would be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. Key structural parameters that would be determined are presented in the table below. Furthermore, vibrational frequencies can be calculated to confirm that the optimized structure corresponds to a true energy minimum and to compare with experimental infrared spectroscopy data.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameters, offering higher accuracy than DFT for certain properties, albeit at a greater computational expense. These would be used to obtain highly accurate energies and to benchmark the results from DFT calculations, ensuring their reliability for predicting the properties of this compound.

Table 4.1.1: Predicted Geometrical Parameters for this compound (Note: This table is illustrative and contains placeholder data, as specific published computational results for this molecule are not available.)

Parameter Predicted Value (DFT/B3LYP) Predicted Value (MP2)
C≡C Bond Length 1.21 Å 1.20 Å
C-S Bond Length 1.78 Å 1.77 Å
S=O Bond Length 1.45 Å 1.44 Å
C-H (ethynyl) Bond Length 1.06 Å 1.06 Å
C-S-C Bond Angle 104.5° 104.8°
O=S=O Bond Angle 119.5° 119.8°

Characterization of Molecular Orbitals and Electron Density Distribution

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule.

Molecular Orbitals (MOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the electron-withdrawing sulfonyl group is expected to lower the energies of both the HOMO and LUMO compared to a simple alkyne. The spatial distribution of these frontier orbitals would indicate the likely sites for nucleophilic or electrophilic attack.

Computational Modeling of Reaction Dynamics and Kinetics

Computational modeling is a powerful tool for investigating the mechanisms and rates of chemical reactions. It allows for the exploration of reaction pathways that may be difficult to study experimentally.

Prediction of Reaction Pathways and Transition State Geometries

To understand how this compound reacts, computational methods are used to map out the potential energy surface (PES) for a given reaction. This involves identifying the stable reactants and products as well as the high-energy transition states that connect them.

Reaction Pathways: For a potential reaction, such as a cycloaddition or a nucleophilic addition to the alkyne, computational algorithms can search for the minimum energy path connecting reactants to products. This path provides a step-by-step mechanism of the reaction at the molecular level.

Transition State (TS) Geometries: The transition state is the highest energy point along the reaction pathway and represents the energetic barrier to the reaction. Calculating the precise geometry and energy of the TS is crucial for understanding the reaction mechanism. Advanced algorithms are used to locate these saddle points on the potential energy surface. Machine learning techniques are also emerging as a way to accelerate the prediction of TS geometries.

Calculation of Activation Energies and Rate Coefficients (e.g., RRKM Theory)

Once the energies of the reactants and the transition state are known, the activation energy for the reaction can be calculated. This is a key parameter that governs the rate of the reaction.

Activation Energies: The activation energy is the difference in energy between the transition state and the reactants. A lower activation energy implies a faster reaction. These energies are typically calculated using high-level quantum mechanical methods to ensure accuracy.

Rate Coefficients: Transition State Theory (TST) is commonly used to calculate the rate coefficient of a reaction from the properties of the transition state. For unimolecular reactions, more sophisticated theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory may be employed. RRKM theory provides a way to calculate microcanonical rate constants as a function of the molecule's internal energy, which is particularly important for gas-phase reactions. The theory considers the molecule as a collection of coupled oscillators and calculates the probability of enough energy accumulating in the specific vibrational mode required for the reaction to occur.

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

While quantum mechanical calculations are often performed on isolated molecules (in the gas phase), most reactions occur in solution. Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a liquid environment and to explore their conformational flexibility.

Solvent Effects: MD simulations can explicitly include solvent molecules (like water or an organic solvent) to study how they influence the structure and reactivity of this compound. The solvent can stabilize or destabilize reactants, products, and transition states, thereby altering the reaction rate and mechanism. Implicit solvent models can also be used as a less computationally intensive alternative.

Conformational Landscapes: For flexible molecules, MD simulations can be used to explore the different shapes (conformations) they can adopt and the energetic barriers between them. By simulating the molecule's motion over time, a picture of its conformational landscape can be built. This is crucial for understanding how the molecule's shape influences its biological activity or chemical reactivity.

Prediction of Spectroscopic Signatures for this compound

The in silico prediction of spectroscopic signatures is a cornerstone of modern chemical research, offering invaluable insights into molecular structure and bonding without the need for empirical measurement. For a molecule like this compound, computational methods can provide a detailed theoretical spectrum, aiding in its potential identification and characterization. Methodologies such as Density Functional Theory (DFT) are particularly powerful for these predictions. chemaxon.comresearchgate.netnih.gov

Ab initio and DFT calculations can be employed to predict the vibrational frequencies of this compound, which correspond to the absorption peaks in an IR spectrum. unito.itamanote.com These calculations typically involve geometry optimization of the molecule to its lowest energy state, followed by a frequency calculation. The resulting vibrational modes can be visualized to understand the specific atomic motions responsible for each peak. For this compound, key vibrational modes would include the C≡C triple bond stretch, the S=O symmetric and asymmetric stretches of the sulfonyl group, and the C-H stretches of the methyl and ethynyl (B1212043) groups. orgchemboulder.comlibretexts.orgyoutube.com

Illustrative Predicted IR Spectral Data for this compound:

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
≡C-H stretch3310Strong, Sharp
C-H stretch (methyl)2950Medium
C≡C stretch2150Weak to Medium
S=O asymmetric stretch1350Strong
S=O symmetric stretch1150Strong
C-S stretch750Medium
≡C-H bend650Medium

Note: This data is illustrative and based on typical frequency ranges for the respective functional groups. Actual values would be obtained from specific quantum chemical calculations.

Computational chemistry provides robust methods for the prediction of Nuclear Magnetic Resonance (NMR) spectra. chemaxon.comresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating the isotropic shielding tensors of atomic nuclei. researchgate.net These shielding values can then be converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, ¹H and ¹³C NMR spectra can be predicted. The ¹H NMR spectrum would be expected to show signals for the methyl protons and the acetylenic proton, with their chemical shifts influenced by the electron-withdrawing sulfonyl group. Similarly, the ¹³C NMR spectrum would provide signals for the methyl carbon and the two sp-hybridized carbons of the ethynyl group.

Illustrative Predicted NMR Chemical Shifts for this compound (referenced to TMS):

NucleusPredicted Chemical Shift (ppm)
¹H (≡C-H)3.2
¹H (-CH₃)3.1
¹³C (≡C-H)85
¹³C (-C≡)78
¹³C (-CH₃)45

Note: This data is illustrative. Precise chemical shifts would be derived from GIAO-DFT calculations.

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations. Computational methods can predict Raman scattering activities and frequencies. chemrxiv.orggithub.ioarxiv.org For this compound, the C≡C triple bond stretch, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum due to the significant change in polarizability during this vibration. github.ionih.gov

Illustrative Predicted Raman Spectral Data for this compound:

Vibrational ModePredicted Raman Shift (cm⁻¹)Predicted Raman Intensity
≡C-H stretch3310Medium
C-H stretch (methyl)2950Medium
C≡C stretch2150Strong
S=O symmetric stretch1150Medium

Note: This data is illustrative and based on general principles of Raman spectroscopy. Specific intensities and shifts require detailed calculations.

Software packages such as Gaussian, ORCA, and Spartan are commonly used to perform these types of spectroscopic predictions. thermofisher.comresearchgate.netlabsystems.itacs.orgthermofisher.com

Computational Design and Virtual Screening of this compound Analogs

The core structure of this compound, featuring an electrophilic alkyne, makes it an interesting scaffold for the design of novel molecules with potential applications in medicinal chemistry, particularly as covalent inhibitors. nih.govnih.govsemanticscholar.orgyoutube.com Computational techniques are instrumental in the rational design and virtual screening of analogs. wikipedia.orgmdpi.comnvidia.comsemanticscholar.orgnih.gov

The ethynyl sulfone moiety in this compound can act as a Michael acceptor, making it a potential warhead for covalent inhibitors that target nucleophilic residues like cysteine in proteins. enzymlogic.com Computational design strategies can be employed to modify the core structure to enhance reactivity and selectivity. This involves:

Scaffold Hopping and R-group Enumeration: Introducing different substituents on the methanesulfonyl group or replacing the terminal hydrogen of the alkyne to explore a wider chemical space.

Quantum Mechanics (QM) Calculations: Using DFT to calculate the LUMO (Lowest Unoccupied Molecular Orbital) energy and the partial atomic charges on the ethynyl carbons. A lower LUMO energy generally correlates with higher reactivity towards nucleophiles.

Illustrative this compound Analogs for Covalent Inhibition:

AnalogModificationRationale
1Phenyl group replacing methylModulate electronic properties and introduce potential for further functionalization.
2Fluorinated methyl group (e.g., -CF₃)Increase the electrophilicity of the alkyne through inductive effects.
3Aromatic ring replacing terminal HIntroduce recognition elements for specific protein binding pockets.

Once a library of virtual analogs is designed, computational screening methods can be used to prioritize candidates for synthesis and testing. mdpi.com

Ligand-Based Virtual Screening: If a known active compound with a similar mechanism is available, techniques like 2D similarity searching (based on molecular fingerprints) or 3D shape-based screening can be used to identify analogs with similar properties. mdpi.com

Structure-Based Virtual Screening (SBVS): If the 3D structure of a target protein is known, molecular docking can be used to predict the binding mode and affinity of the designed analogs within the protein's active site. nvidia.comnih.gov For covalent inhibitors, specialized covalent docking protocols are employed that simulate the formation of the covalent bond between the analog and the target residue. nih.gov

Docking and Scoring: Programs like AutoDock, Glide, and GOLD can be used to dock the analogs into the binding site. Scoring functions then estimate the binding affinity.

Covalent Docking: This approach restrains the analog in a position where the ethynyl group is in close proximity to the target nucleophile (e.g., the sulfur atom of a cysteine residue) to model the covalent interaction.

To assess the drug-likeness of the designed analogs, computational models can predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This helps to filter out candidates with unfavorable pharmacokinetic profiles early in the design process. Various machine learning models and quantitative structure-activity relationship (QSAR) approaches are utilized for these predictions. nih.gov

Applications of Methanesulfonylethyne in Advanced Organic Synthesis

Methanesulfonylethyne as a Versatile Building Block in Complex Molecule Synthesis

The utility of this compound as a foundational component in the synthesis of intricate organic molecules is well-documented. Its bifunctional nature, possessing both a reactive alkyne and a sulfonyl group, allows for a diverse range of subsequent chemical manipulations, solidifying its role as a versatile building block. wikipedia.orgnih.gov

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The synthesis of these ring systems often relies on the use of highly reactive and precisely functionalized precursors. While direct, widespread examples naming this compound as the starting material for heterocyclic synthesis are specialized, the underlying chemistry of acetylenic sulfones and related methyl sulfone reagents demonstrates a clear pathway for such applications. nih.govrsc.orgnih.gov

The methanesulfonyl group is a standard polar substituent found in numerous agrochemicals and over 30 approved or investigational drugs. nih.gov The development of novel reagents that facilitate the construction of heteroaromatic methyl sulfones is an active area of research. nih.govchemrxiv.org These methods often involve the reaction of a versatile reagent with various bis-nucleophiles (containing two nucleophilic sites) to rapidly form previously inaccessible heteroaromatic methyl sulfones. nih.gov For instance, reagents that act as synthetic equivalents of this compound can react with N,N-bis-nucleophiles like hydrazines, ureas, and guanidines to yield important heterocyclic cores such as pyrazoles and pyrimidines. nih.gov Similarly, reactions with N,C-bis-nucleophiles can produce pyrroles and pyridones. nih.gov This strategy highlights a "1,3-heterocycle disconnection logic," where this compound or a precursor effectively provides a three-carbon chain ready for cyclization with appropriate partners. nih.gov

Interactive Table: Representative Heterocycles from Methyl Sulfone Precursors

Below is a table showing examples of heterocyclic systems that can be synthesized using reagents conceptually derived from the reactivity of this compound.

Bis-Nucleophile PartnerResulting Heterocyclic Core
HydrazinePyrazole
GuanidinePyrimidine
UreaPyrimidinone
Glycine DerivativesPyrrole

This compound is an exceptional tool for building polyfunctionalized molecules due to its high reactivity as both a Michael acceptor and a dienophile in cycloaddition reactions. purdue.eduacs.org The strong electron-withdrawing sulfonyl group polarizes the carbon-carbon triple bond, making the β-carbon highly susceptible to nucleophilic attack. wikipedia.org

Michael Addition: This compound readily undergoes conjugate addition (Michael addition) with a wide array of nucleophiles, including thiols, amines, and carbanions. acs.orgnih.govsrce.hrwikipedia.org This reaction is highly efficient for forming new carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds. The resulting vinyl sulfone product contains both the newly added functional group and the versatile sulfonyl moiety, which can be retained for its electronic or coordinating properties or be removed or transformed in subsequent synthetic steps. wikipedia.orgnih.gov The high reactivity of acetylenic sulfones makes them prime candidates for "click" type nucleophilic additions. acs.orgnih.gov

Diels-Alder Reactions: As a potent dienophile, this compound can participate in [4+2] cycloaddition reactions with various dienes to construct six-membered ring systems. purdue.eduacs.org This reaction is a powerful method for generating molecular complexity in a single, often highly stereoselective, step. The resulting cycloadduct is a functionalized cyclohexadiene derivative bearing the methanesulfonyl group, which serves as a handle for further synthetic transformations. The sulfone group's ability to activate the alkyne makes it a synthetic equivalent of acetylene (B1199291), which is a much less reactive dienophile on its own. acs.org

Interactive Table: Reactions for Polyfunctionalization

This table illustrates the key reactions of this compound for building complex structures.

Reaction TypeNucleophile/DieneProduct TypeKey Features
Michael AdditionThiols, Amines, CarbanionsFunctionalized Vinyl SulfoneForms C-S, C-N, C-C bonds; High efficiency
Diels-Alder CycloadditionCyclopentadiene (B3395910), ButadieneFunctionalized CyclohexadieneForms 6-membered rings; High stereoselectivity

This compound in Polymer Science and Materials Chemistry

The sulfone group is a key component in a variety of high-performance polymers, such as poly(ether sulfone)s, prized for their thermal stability and mechanical strength. wikipedia.org The incorporation of reactive functional groups into these polymer backbones is a major goal for creating advanced materials.

This compound presents itself as a potential monomer or functionalizing agent in polymer chemistry. Acetylenic sulfones are known to be susceptible to polymerization, sometimes as an undesired side reaction. nih.gov However, this reactivity could be harnessed to create novel polymers where the main chain or side chains contain the –C≡C–SO₂CH₃ motif. The resulting polymers would be highly functionalized, with the sulfone groups enhancing inter-chain interactions and the alkyne units providing sites for post-polymerization modification via click chemistry or other addition reactions.

Furthermore, this compound can be used to introduce vinyl sulfone groups into a polymer structure. Vinyl sulfones are known to participate in thiol-ene "click" reactions, a type of Michael addition, which is a powerful tool for creating cross-linked polymer networks and hydrogels. nih.gov This suggests a two-step strategy where this compound is first incorporated into a polymer, followed by a Michael addition reaction with a thiol to create the vinyl sulfone, which can then be used for cross-linking.

Synthesis of Functional Polymers and Copolymers Incorporating this compound Monomers

There is no readily available scientific literature that describes the synthesis of functional polymers or copolymers using this compound as a monomer. The reactivity of the ethynyl (B1212043) group and the properties of the methanesulfonyl group could theoretically allow for its participation in various polymerization reactions; however, specific studies, including monomer reactivity ratios, polymerization conditions, and the properties of the resulting polymers, are not documented in the searched sources.

Consequently, no data tables on monomer reactivity, polymer properties, or comparative analyses with other functional polymers can be provided.

Development of Cross-Linked Polymer Networks

Similarly, the use of this compound in the development of cross-linked polymer networks is not described in the available literature. The bifunctional nature of the molecule (an activated triple bond) suggests potential as a cross-linking agent, for instance, through addition reactions or cycloadditions. However, no specific research findings, such as the mechanisms of cross-linking, the resulting network properties (e.g., thermal stability, mechanical strength), or comparisons with conventional cross-linking agents, have been found.

Therefore, it is not possible to generate data tables detailing the effects of this compound on polymer network properties or to present specific research findings on this topic.

Future Research Directions and Interdisciplinary Perspectives on Methanesulfonylethyne

Exploration of Photoredox and Electro-Catalytic Systems for Methanesulfonylethyne Transformations

The pursuit of sustainable and efficient synthetic methodologies has propelled photoredox and electro-catalysis to the forefront of modern organic chemistry. These techniques offer mild reaction conditions and unique reactivity pathways that are often inaccessible through traditional thermal methods. For a molecule like this compound, these approaches hold significant promise for unlocking new transformations.

Visible-light photoredox catalysis, in particular, has been shown to be effective in mediating reactions involving acetylenic sulfones. For instance, intermolecular [3+2] cycloaddition reactions of meta-photocycloadducts with acetylenic sulfones have been successfully achieved using iridium complexes as triplet sensitizers. nih.gov This methodology, which leverages the strain-release of a photogenerated vinylcyclopropane, allows for the construction of complex molecular scaffolds under very mild conditions. nih.gov Future research could expand this concept to a broader range of substrates and catalytic systems, enabling the synthesis of novel polycyclic structures derived from this compound. Mechanistic studies, including DFT calculations and time-resolved optical spectroscopy, will be crucial in elucidating the underlying energy transfer pathways and optimizing these transformations. nih.gov

Electrochemistry represents another powerful tool for the functionalization of acetylenic sulfones. Electrochemical methods have been successfully employed for the synthesis of (E)-vinyl sulfones from alkenes and sulfonyl hydrazides in water, offering a metal- and oxidant-free protocol. nih.gov The application of similar electrochemical strategies to this compound could provide a green and efficient route to a variety of functionalized vinyl sulfones. By controlling the electrode potential, it may be possible to achieve selective transformations and synthesize diverse products in a single pot. nih.gov For example, the electrochemical oxidation of p-methylaminophenol in the presence of sulfinic acids has been shown to yield mono-, bis-, and tris-sulfonylated products by simply adjusting the applied potential. nih.gov Adapting such precise control to reactions involving this compound could open up new avenues for the synthesis of complex sulfonated molecules.

Transformation TypeCatalytic SystemPotential Products from this compoundKey Advantages
[3+2] CycloadditionVisible-light photoredox catalysis (e.g., Iridium complexes)Highly substituted cyclopentanes and cyclopentenesMild reaction conditions, increased molecular complexity
Vinyl Sulfone SynthesisElectrochemical synthesis (e.g., iodide salt catalyst in water)(E)-vinyl sulfonesMetal- and oxidant-free, use of water as a green solvent
Controlled SulfonylationControlled-potential electrolysisMono-, di-, and tri-substituted vinyl sulfonesHigh selectivity, one-pot synthesis of diverse products

Integration of Artificial Intelligence and Machine Learning in this compound Research

Machine learning algorithms, such as random forests and Bayesian optimization, can be trained on existing reaction data to predict the yield and selectivity of new transformations. beilstein-journals.orgdigitellinc.comnih.gov By creating a dataset of reactions involving acetylenic sulfones, researchers could develop models to predict the performance of various catalytic systems for the functionalization of this compound. This would allow for the in silico screening of a vast number of potential catalysts and reaction conditions, saving significant time and resources compared to traditional experimental approaches. princeton.edu Furthermore, these models can help in understanding the complex interplay of different reaction parameters and guide the rational design of more efficient synthetic protocols. beilstein-journals.org

AI can also play a crucial role in elucidating reaction mechanisms. By analyzing large datasets of related reactions, ML models can identify key descriptors and patterns that govern reactivity. chemrxiv.org This information can be used to generate hypotheses about reaction intermediates and transition states, which can then be validated through computational chemistry methods like Density Functional Theory (DFT). nih.gov For this compound, this integrated approach could provide valuable insights into its reactivity in photoredox and electro-catalytic systems, facilitating the development of novel and selective transformations.

Advanced Materials Development from this compound Derivatives

The unique electronic properties of the sulfonyl group, combined with the rigidity of the acetylene (B1199291) unit, make this compound an attractive monomer for the synthesis of novel polymers with advanced properties. The strong electron-withdrawing nature of the methanesulfonyl group can impart desirable characteristics such as high thermal stability, specific conductivity, and unique optical properties to the resulting materials.

While research on polymers derived directly from this compound is limited, studies on other sulfone-containing polymers, such as sulfonated poly(arylene ether sulfone)s, provide a glimpse into the potential applications. These materials have been extensively investigated for their use as proton exchange membranes in fuel cells due to their excellent thermal and mechanical stability, and high proton conductivity. nih.govnih.govresearchgate.net By analogy, polymers derived from this compound could exhibit interesting properties for applications in electronics, optics, and membrane-based separations.

Future research in this area should focus on the controlled polymerization of this compound and its derivatives. Techniques such as transition-metal catalyzed polymerization or photopolymerization could be explored to synthesize well-defined polymers with controlled molecular weights and architectures. The resulting materials could then be characterized for their thermal, mechanical, and electronic properties. Furthermore, the introduction of functional groups into the polymer backbone, either through copolymerization or post-polymerization modification, could allow for the fine-tuning of material properties for specific applications, such as in sensors, coatings, or advanced composites. The development of photocrosslinkable sulfonated poly(arylene ether sulfone)s containing chalcone (B49325) moieties is an example of how polymer properties can be tailored for specific applications like direct methanol (B129727) fuel cells. rsc.org

Potential Polymer TypeMonomerPotential PropertiesPotential Applications
Poly(this compound)This compoundHigh thermal stability, semiconductivityOrganic electronics, sensors
CopolymersThis compound and other functionalized alkynesTunable electronic and optical propertiesOptoelectronic devices, functional coatings
Crosslinked NetworksThis compound-based polymers with crosslinkable moietiesEnhanced mechanical strength and solvent resistanceHigh-performance composites, membranes

Bio-inspired Catalysis and Biotransformations Involving Acetylenic Sulfones

Nature provides a vast inspiration for the development of highly selective and efficient catalytic systems. Bio-inspired catalysis and biotransformations utilize enzymes or mimics of enzymatic active sites to perform chemical reactions with high precision under mild conditions. While the application of these methods to acetylenic sulfones is still in its infancy, the existing knowledge on enzymatic transformations of sulfur-containing compounds suggests a promising future direction.

Enzymes such as monooxygenases and peroxidases are known to catalyze the oxidation of sulfides to sulfoxides and sulfones. While these reactions are well-established, the selective transformation of the acetylene moiety in the presence of the sulfone group, or vice versa, by enzymatic means remains a significant challenge and an area ripe for exploration. Future research could focus on screening for novel enzymes or engineering existing ones to catalyze specific transformations of this compound, such as selective hydration of the triple bond or hydroxylation of the methyl group.

Furthermore, the development of artificial metalloenzymes, which combine the catalytic prowess of transition metals with the selectivity of a protein scaffold, could offer a powerful platform for the functionalization of acetylenic sulfones. These bio-hybrid catalysts could be designed to perform reactions that are not accessible through traditional biocatalysis, such as carbon-carbon bond formations or asymmetric transformations. The inhibition of metabolic enzymes like carbonic anhydrase and acetylcholinesterase by novel bis-sulfone derivatives highlights the potential of sulfone-containing molecules in biological applications and could inspire the development of biocatalysts for their synthesis. nih.gov The enzymatic modification of biopolymers using laccase to graft phenolic compounds is an example of how enzymes can be used for material functionalization, a strategy that could potentially be adapted for this compound derivatives. nih.gov

Q & A

Q. What are the standard synthetic protocols for Methanesulfonylethyne, and what key parameters influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or oxidation reactions. Common reagents include methanesulfonyl chloride and acetylene derivatives under controlled pH (6–8) and temperatures (0–25°C). Purification often involves column chromatography or recrystallization using polar aprotic solvents. Yield optimization depends on stoichiometric ratios, reaction time (12–24 hours), and inert atmospheres to prevent moisture-induced side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the sulfonyl and ethynyl groups:

  • ¹H NMR : A singlet at δ 3.2–3.5 ppm (CH₃SO₂) and absence of alkene protons confirm the ethynyl group.
  • ¹³C NMR : Peaks at δ 40–45 ppm (CH₃SO₂) and δ 75–85 ppm (sp-hybridized carbons). Infrared (IR) spectroscopy identifies S=O stretches (1320–1350 cm⁻¹) and C≡C stretches (~2100 cm⁻¹). Mass spectrometry (MS) confirms molecular ion peaks (m/z ~122) .

Q. What are the recommended storage conditions for this compound to ensure stability?

Store under inert gas (argon/nitrogen) at –20°C in amber glass to prevent photodegradation. Decomposition products include methanesulfonic acid and acetylene derivatives, detectable via gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during this compound synthesis?

Side reactions (e.g., hydrolysis or oligomerization) are minimized by:

  • Stoichiometric control : Limiting excess reagents like bases or nucleophiles.
  • In-situ monitoring : Use real-time Fourier-transform infrared (FTIR) or high-performance liquid chromatography (HPLC) to track reaction progress.
  • Low-temperature kinetics : Slowing hydrolysis rates at 0–5°C .

Q. How do solvent polarity and temperature affect regioselectivity in this compound reactions?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic additions, favoring β-adducts. Nonpolar solvents (e.g., toluene) promote α-selectivity via steric effects. Temperature gradients (e.g., –78°C to 25°C) can shift outcomes from kinetic to thermodynamic control, validated by variable-temperature NMR .

Q. How can discrepancies in reported reactivity under similar conditions be systematically investigated?

Contradictions (e.g., varying catalytic efficiency) require:

  • Controlled replication : Isolate variables (purity, moisture levels) using glovebox techniques.
  • Computational modeling : Density Functional Theory (DFT) to compare activation barriers.
  • Isotopic labeling : ¹³C/²H tracers to track mechanistic pathways .

Q. What strategies elucidate reaction mechanisms involving this compound?

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs.
  • Intermediate trapping : Use radical scavengers (TEMPO) or electrophilic quenchers.
  • Cross-over experiments : Identify intermolecular vs. intramolecular pathways .

Methodological Guidance

Designing experiments to study this compound’s thermal stability:

  • Thermogravimetric analysis (TGA) : Quantify decomposition onset temperatures.
  • Differential scanning calorimetry (DSC) : Measure enthalpy changes during degradation.
  • Accelerated aging studies : Expose samples to elevated temperatures (40–60°C) and analyze via HPLC .

Resolving ambiguities in spectral data:

  • 2D NMR (COSY, HSQC) : Assign overlapping peaks in complex mixtures.
  • X-ray crystallography : Confirm molecular geometry for crystalline derivatives.
  • Dynamic NMR : Assess rotational barriers in sulfonyl groups .

Data Contradiction Analysis

Addressing conflicting reports on this compound’s reactivity in cross-coupling reactions:

  • Meta-analysis : Systematically compare reaction conditions (catalyst loading, solvent, ligands) across studies.
  • Sensitivity analysis : Identify outliers via statistical tools like Grubbs’ test.
  • Collaborative validation : Reproduce results across independent labs to isolate procedural artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.